tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

chiral synthesis enantiomeric excess stereochemical integrity

The compound tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a protected, fluorinated piperidine derivative with precisely defined (3S,4R) stereochemistry. As a cis-configured N-Boc-protected amino alcohol, its molecular structure (C₁₀H₁₈FNO₃, MW 219.25 g/mol) features a fluorine atom and a hydroxyl group on adjacent chiral centers of the piperidine ring, making it a versatile intermediate for constructing chiral fluorinated pharmacophores.

Molecular Formula C10H18FNO3
Molecular Weight 219.256
CAS No. 1174020-40-6
Cat. No. B591635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS1174020-40-6
Molecular FormulaC10H18FNO3
Molecular Weight219.256
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)O
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyXRNLYXKYODGLMI-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-40-6): A Defined Chiral Building Block for Advanced Pharmaceutical Synthesis


The compound tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a protected, fluorinated piperidine derivative with precisely defined (3S,4R) stereochemistry . As a cis-configured N-Boc-protected amino alcohol, its molecular structure (C₁₀H₁₈FNO₃, MW 219.25 g/mol) features a fluorine atom and a hydroxyl group on adjacent chiral centers of the piperidine ring, making it a versatile intermediate for constructing chiral fluorinated pharmacophores . Unlike its racemic cis-analog, this single enantiomer offers inherent advantages in asymmetric synthesis, where stereochemical integrity is critical for the biological activity of downstream therapeutic candidates .

Why Generic 'cis-Boc-3-fluoro-4-hydroxypiperidine' Cannot Substitute for the Enantiopure (3S,4R)-Isomer in Critical Applications


The racemic cis-mixture (CAS 955028-88-3) or other stereoisomers cannot be interchangeably used where the (3S,4R) configuration directly dictates the chiral outcome of subsequent synthetic steps. In the synthesis of GPR119 agonists, for example, the absolute stereochemistry of the piperidine core is a key determinant of receptor binding affinity and functional activity [1]. Substitution with the opposite enantiomer or the racemate necessitates additional chiral resolution steps, reduces overall yield by up to 50% if a single enantiomer is required, and introduces the risk of variable diastereomer ratios in downstream products. The documented use of enantiomerically pure 3-fluoro-4-hydroxypiperidine intermediates in patented therapeutic programs underscores this non-interchangeability [2].

Quantitative Head-to-Head Evidence Guide for tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate


Enantiomeric Purity versus Racemic cis-Mixture: Guaranteed Stereochemical Integrity for Asymmetric Synthesis

The target compound is supplied as a single (3S,4R)-enantiomer with a certified enantiomeric excess (ee) typically exceeding 98%, as confirmed by chiral HPLC analysis . In contrast, the commonly offered racemic cis-mixture (CAS 955028-88-3) contains an equimolar mixture of (3S,4R) and (3R,4S) enantiomers, providing effectively 0% ee. This means that for every gram of racemic material purchased, only 500 mg of the desired active enantiomer is obtained, requiring additional and costly separation steps .

chiral synthesis enantiomeric excess stereochemical integrity

Documented Use in Patented GPR119 Agonist Synthesis: Validated Utility Against Non-Fluorinated Analogs

Patent literature specifically identifies enantiomerically enriched 3-fluoro-4-hydroxypiperidine intermediates, including the (3S,4R)-Boc-protected derivative, as key building blocks for the construction of potent GPR119 agonists [1]. In the representative patent MX-365108-B, the final piperidine derivatives demonstrated GPR119 agonist activity with functional EC₅₀ values in the low nanomolar range. Notably, the non-fluorinated analogs (e.g., utilizing tert-butyl 4-hydroxypiperidine-1-carboxylate) result in a significant loss of potency, often by an order of magnitude, underscoring the essential contribution of the fluorine atom [2].

GPR119 agonist type 2 diabetes metabolic disorder

Cis-Configuration Reactivity Advantage: Exclusive Nucleophilic Substitution Over trans-Diastereomers

The cis-relationship between the 3-fluoro and 4-hydroxy groups in the target compound enables intramolecular hydrogen bonding that stabilizes the desired transition state during nucleophilic substitution reactions . When the 4-hydroxyl group is activated for nucleophilic displacement (e.g., formation of the corresponding mesylate or triflate), the trans-diastereomer (CAS 1174020-43-9) exhibits significantly slower reaction kinetics and lower yields due to steric hindrance from the adjacent fluorine atom [1]. Synthetic procedures report >90% yield for the desired substitution product from the cis-isomer, compared to 60–70% for the trans-isomer under identical conditions.

diastereoselective synthesis nucleophilic substitution reaction efficiency

Impact of Fluorine on Calculated Lipophilicity: Comparative clogP Analysis

The introduction of a fluorine atom at the 3-position of the piperidine ring modulates the compound's lipophilicity, a key parameter influencing passive membrane permeability and metabolic stability. The calculated logP (clogP) for tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is approximately 0.7, compared to a clogP of ~0.2 for the non-fluorinated analog tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2) . This 0.5 log-unit increase corresponds to a ~3-fold increase in the octanol-water partition coefficient, placing the fluorinated intermediate in a lipophilicity range more favorable for passive cellular permeability while remaining within drug-like chemical space [1].

lipophilicity drug-likeness metabolic stability

Targeted Application Scenarios for tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate: Where Its Specific Stereochemistry Provides Quantifiable Leverage


Asymmetric Synthesis of GPR119 Agonists for Type 2 Diabetes Therapy

The (3S,4R) configuration is directly utilized as a chiral template in the synthesis of piperidine-based GPR119 agonists . The pre-installed stereochemistry ensures a >98% steric excess in the final drug candidate, circumventing late-stage chiral resolution and directly impacting the functional potency demonstrated by patent compounds [1]. This is a cost-saving, yield-enhancing scenario that racemic intermediates cannot provide.

Building Block for Fluorinated Kinase Inhibitor Pharmacophores

Medicinal chemistry programs targeting kinase selectivity often rely on fluorinated piperidine scaffolds to occupy hydrophobic pockets. The defined cis-3-fluoro-4-hydroxy pattern permits orthogonal functionalization—the hydroxyl group can be converted to a leaving group for nucleophilic aromatic substitution at the 4-position, while the 3-fluoro group modulates electron density and metabolic stability. The >90% yield in substitution reactions makes it a synthetically efficient choice for parallel library synthesis.

Chiral Resolution-Free Synthesis of CNS-Targeted Therapeutics

For CNS drug discovery where fine-tuning lipophilicity (clogP) is critical, the +0.5 logP shift conferred by the fluorine atom (compared to non-fluorinated analogs) places the derived products in a favorable range for blood-brain barrier penetration . Procuring the enantiopure (3S,4R) form from the outset avoids the need for supercritical fluid chromatography (SFC) separation, which can cost $500–$2,000 per gram at scale.

Quote Request

Request a Quote for tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.